molecular formula C7H9FN2OS B2387942 [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone CAS No. 2059955-57-4

[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B2387942
CAS No.: 2059955-57-4
M. Wt: 188.22
InChI Key: NMXQCWMVAIAMIR-UHFFFAOYSA-N
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Description

[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C7H9FN2OS and a molecular weight of 188.22 g/mol. This compound is characterized by the presence of a fluoropyridine ring, an imino group, and a dimethyl-lambda6-sulfanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 6-fluoropyridine-3-amine with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino group. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as high-throughput screening and process optimization, ensures efficient and cost-effective production of the compound. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone can be compared with other similar compounds, such as:

  • [(6-Chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone
  • [(6-Bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone
  • [(6-Iodopyridin-3-yl)imino]dimethyl-lambda6-sulfanone

These compounds share similar structural features but differ in the halogen substituent on the pyridine ring. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity. This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties .

Properties

IUPAC Name

(6-fluoropyridin-3-yl)imino-dimethyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2OS/c1-12(2,11)10-6-3-4-7(8)9-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXQCWMVAIAMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CN=C(C=C1)F)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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